molecular formula C11H8N2O B1522238 [2,4'-Bipyridine]-4-carbaldehyde CAS No. 1214363-28-6

[2,4'-Bipyridine]-4-carbaldehyde

Cat. No.: B1522238
CAS No.: 1214363-28-6
M. Wt: 184.19 g/mol
InChI Key: YXMLLKZLEMZKJY-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-4-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It features a pyridine ring substituted at the 4-position with an isonicotinaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4'-Bipyridine]-4-carbaldehyde typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100°C to 160°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the reaction conditions and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: [2,4'-Bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Picolinaldehyde (2-formylpyridine)
  • Nicotinaldehyde (3-formylpyridine)
  • Isonicotinaldehyde (4-formylpyridine)

Comparison: [2,4'-Bipyridine]-4-carbaldehyde is unique due to the presence of both a pyridine ring and an isonicotinaldehyde group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyridin-4-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-1-6-13-11(7-9)10-2-4-12-5-3-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMLLKZLEMZKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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